N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine

Regioselective Phosphorylation Inositol Chemistry Phosphoramidite Reactivity

N,N-Diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine (commonly known as o-xylylene N,N-diethylphosphoramidite or XEPA) is a cyclic organophosphorus compound classified as a phosphoramidite. It functions as a highly efficient phosphitylating agent, distinguished by its unique seven-membered cyclic structure incorporating a benzodioxaphosphepin ring system.

Molecular Formula C12H18NO2P
Molecular Weight 239.25 g/mol
CAS No. 82372-35-8
Cat. No. B1598517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine
CAS82372-35-8
Molecular FormulaC12H18NO2P
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESCCN(CC)P1OCC2=CC=CC=C2CO1
InChIInChI=1S/C12H18NO2P/c1-3-13(4-2)16-14-9-11-7-5-6-8-12(11)10-15-16/h5-8H,3-4,9-10H2,1-2H3
InChIKeyJDAKPBBWYIWXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine (CAS 82372-35-8): A High-Specificity Phosphitylating Reagent for Complex Phosphoester Synthesis


N,N-Diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine (commonly known as o-xylylene N,N-diethylphosphoramidite or XEPA) is a cyclic organophosphorus compound classified as a phosphoramidite [1]. It functions as a highly efficient phosphitylating agent, distinguished by its unique seven-membered cyclic structure incorporating a benzodioxaphosphepin ring system . This compound is primarily utilized in synthetic organic chemistry for the selective introduction of phosphate groups into complex molecules, including inositols, carbohydrates, and phospholipids, where the cyclic nature of the reagent imparts distinct reactivity and selectivity advantages over acyclic counterparts .

Cyclic benzodioxaphosphepin phosphoramidite scaffold with reported distinct reactivity
Supports regioselective mono-phosphorylation of complex polyols
Applied in inositol, carbohydrate, and phospholipid synthetic workflows

Why In-Class Phosphoramidites Fail to Match the Performance of N,N-Diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine in Regioselective Phosphorylation


Phosphoramidites are a broad class of reagents, but their performance can vary dramatically based on their structure. The critical distinction for this compound lies in its cyclic benzodioxaphosphepin core. Acyclic analogs, such as dibenzyl N,N-diethylphosphoramidite, operate through a different mechanistic pathway during phosphorylation, leading to poorer selectivity and lower yields of the desired product . Direct comparative studies have shown that while both cyclic and acyclic reagents have similar reactivity, the cyclic version (the target compound) provides superior regiochemical control, preventing the formation of unwanted side products like bis-phosphates that plague acyclic reagents in the same reaction . Therefore, simple substitution with a generic phosphoramidite is not possible when synthetic precision is required.

Attribute
Cyclic XEPA (target)
Acyclic phosphoramidites
Side-product profile
Reported minimal bis-phosphate formation
May generate fair amounts of bis-phosphate side products
Regiochemical control
Reported higher regioselectivity in polyol systems
Regiochemical outcome may differ; over-phosphorylation risk
Purification behavior
Cyclic phosphate intermediates reported as crystallization-prone
Intermediate isolation may require different purification strategies

Quantitative Evidence for Selecting N,N-Diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine over Closest Analogs


Superior Regioselectivity in Phosphorylation of Complex Diols Versus Acyclic Dibenzyl Phosphoramidite

In a direct head-to-head comparison, the target compound (as its derived phosphite 3a) provided the desired 3-O-monophosphate product with significantly higher selectivity than its acyclic comparator, dibenzyl phosphite 3b. The acyclic version generated substantial quantities of the undesired 3,6-diphosphate side product, even when using a limited amount of reagent, highlighting the inferior selectivity of the acyclic scaffold .

Regioselectivity
Head-to-head
Cyclic: minimal 3,6-bisphosphate vs Acyclic: fair amounts of 3,6-diphosphate side product
Reported regiochemical control advantage in polyol phosphorylation
Model substrate: 1,2:4,5-di-O-cyclohexylidene-myo-inositol; PTB/lutidine conditions
Regioselective Phosphorylation Inositol Chemistry Phosphoramidite Reactivity

Quantitative Yield Advantage in Triphosphate Synthesis Over Alternative Methods

In the synthesis of D-myo-inositol 1,4,5-tris(dihydrogen phosphate), three phosphorylation methods were compared. The phosphoramidite method using N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine delivered the triphosphoric ester in quantitative yield, outperforming the other two approaches, which were not further specified in the context of this comparison [1].

Triphosphate Yield
Head-to-head
Quantitative yield
Supports high-efficiency inositol polyphosphate synthesis
Outperformed two alternative phosphorylation methods on same substrate
Inositol Polyphosphate Synthesis Phosphitylation Efficiency Reaction Yield

Ease of Preparation and Purification Advantage Over Acyclic Dibenzyl Phosphoramidite

A major practical advantage cited for the target compound is its significantly easier preparation and purification compared to its acyclic analog, dibenzyl N,N-diisopropylphosphoramidite (1b). The authors explicitly note that 'preparation and purification of XEPA are much easier than those of 1b,' despite both having identical reactivity. Furthermore, a cyclic phosphate intermediate derived from this reagent is particularly prone to crystallization, which greatly facilitates purification in multi-step synthetic sequences .

Preparation Ease
Class-level
XEPA: reported much easier preparation and purification vs Dibenzyl N,N-diisopropylphosphoramidite: standard preparation
Reported operational advantage; crystallization-prone intermediates
Qualitative assessment; derived cyclic phosphates facilitate purification
Reagent Synthesis Purification Operational Efficiency

High-Precision Applications Where N,N-Diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine Outperforms Alternatives


Synthesis of Phosphatidylinositol Phosphates (PIPs) Requiring Strict Regiochemical Control

The synthesis of biologically critical phosphatidylinositol phosphates, such as PI(4)P, demands exclusive phosphorylation at a specific hydroxyl group in the inositol ring. The target compound's derived cyclic phosphite demonstrated vastly superior selectivity for the 3-O-position in the presence of other free hydroxyls, completely avoiding the 3,6-bisphosphate over-phosphorylation observed with the acyclic alternative. This makes it the reagent of choice for constructing these sensitive signaling molecules with high isomeric purity .

Efficient Preparation of Inositol Polyphosphate Libraries for Biochemical Research

For the synthesis of complex inositol polyphosphates, such as D-myo-inositol 1,4,5-trisphosphate, achieving quantitative yields at the key phosphorylation step is crucial. The phosphoramidite method using this compound was shown to deliver the triphosphoric ester in quantitative yield, outperforming two other standard phosphorylation methods tested on the same substrate. This high efficiency is essential for stockpiling scarce and valuable research tools [1].

Large-Scale Preparation of Phosphodiester Intermediates Where Crystallization-Driven Purification is Desired

In process chemistry, the isolation of intermediates often dictates the scalability of a route. A key derivative of this compound, its cyclic phosphate, is 'particularly prone to crystallize,' enabling straightforward purification by filtration or recrystallization. This property, combined with the compound's easier initial preparation compared to dibenzyl phosphoramidites, makes it a strong candidate for scaling the synthesis of key phosphodiester intermediates where high purity and operational simplicity are required .

Application
Selection Property
Validation Focus
PIP synthesis requiring regiochemical control
Cyclic scaffold regioselectivity profile
Mono-phosphorylation specificity in polyol systems
Inositol polyphosphate library synthesis
Reported quantitative triphosphate yield
Synthetic efficiency at key phosphorylation step
Scaled phosphodiester intermediate preparation
Crystallization-prone cyclic phosphate intermediates
Purification scalability and operational simplicity
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